2,3-Dimethyl-7-methoxy-8-(morpholinomethyl)chromone
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Overview
Description
2,3-Dimethyl-7-methoxy-8-(morpholinomethyl)chromone is a chemical compound with the molecular formula C₁₇H₂₁NO₄. It is a derivative of chromone, a naturally occurring compound found in various plants. This compound is known for its unique structure, which includes a morpholinomethyl group attached to the chromone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-methoxy-8-(morpholinomethyl)chromone typically involves the reaction of 2,3-dimethyl-7-methoxychromone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-7-methoxy-8-(morpholinomethyl)chromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-7-methoxy-8-(morpholinomethyl)chromone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-7-methoxy-8-dimethylamino-methylflavone: Another chromone derivative with similar structural features.
2-Phenyl-3-methyl-7-methoxy-8-morpholinomethyl-chromone: A related compound with a phenyl group instead of dimethyl groups.
Uniqueness
2,3-Dimethyl-7-methoxy-8-(morpholinomethyl)chromone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinomethyl group provides unique reactivity and potential interactions with biological targets, setting it apart from other similar compounds .
Properties
CAS No. |
3818-64-2 |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
7-methoxy-2,3-dimethyl-8-(morpholin-4-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C17H21NO4/c1-11-12(2)22-17-13(16(11)19)4-5-15(20-3)14(17)10-18-6-8-21-9-7-18/h4-5H,6-10H2,1-3H3 |
InChI Key |
GJTMNUHTYIJXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)C |
Origin of Product |
United States |
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